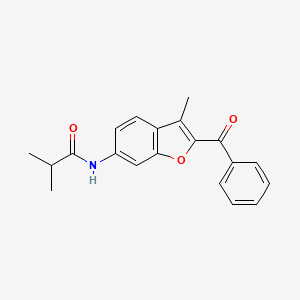
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxyacetophenones with aldehydes in the presence of a strong acid catalyst
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: Biologically, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide has shown promise in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: In the medical field, this compound is being explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Indole derivatives: Structurally similar to benzofurans, indole derivatives also exhibit a range of biological activities.
Uniqueness: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)20(23)21-15-9-10-16-13(3)19(24-17(16)11-15)18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWSZMFPNWOAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)
![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)
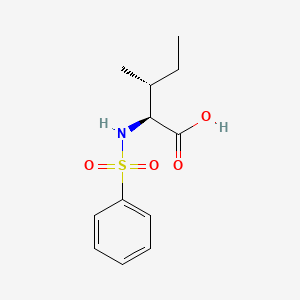
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
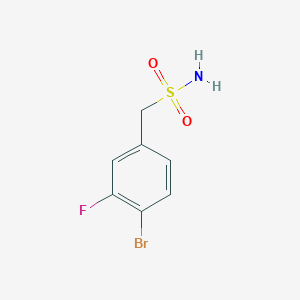
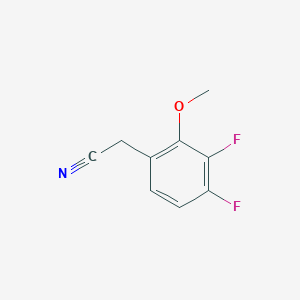
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
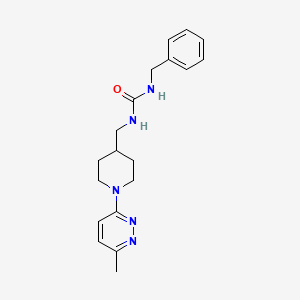
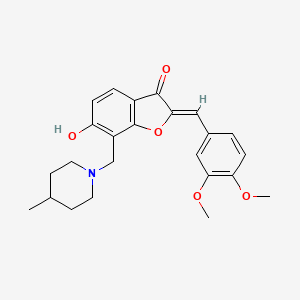
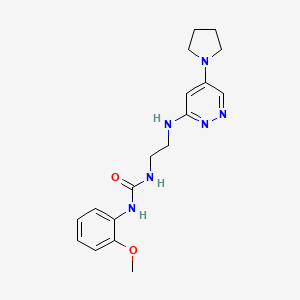

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)
